

# An In-depth Technical Guide to the Thermodynamic Properties of 4-Isopropyloctane

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## Compound of Interest

Compound Name: 4-Isopropyloctane

Cat. No.: B14544512

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This technical guide provides a comprehensive overview of the thermodynamic properties of **4-isopropyloctane**. Due to a lack of direct experimental data for this specific branched alkane, this guide leverages the highly reliable Benson group additivity method for the estimation of key thermodynamic parameters. Furthermore, it details the standard experimental protocols used to determine such properties for liquid hydrocarbons, offering a complete theoretical and practical framework for researchers.

## Estimated Thermodynamic Properties of 4-Isopropyloctane

The thermodynamic properties of **4-isopropyloctane** have been estimated using the Benson group additivity method. This method involves the summation of the contributions of individual molecular groups to the overall thermodynamic properties of the molecule. The necessary group contributions and correction factors are well-established for alkanes and provide accurate estimations.

The **4-isopropyloctane** molecule is deconstructed into the following Benson groups:

- 2 x C-(C)(H)3: Two primary carbon atoms bonded to one other carbon and three hydrogen atoms (the two methyl groups of the isopropyl group).

- 1 x C-(C)3(H): One tertiary carbon atom bonded to three other carbon atoms and one hydrogen atom (the methine carbon of the isopropyl group).
- 4 x C-(C)2(H)2: Four secondary carbon atoms each bonded to two other carbons and two hydrogen atoms (carbons 2, 3, 5, and 6 of the octane chain).
- 1 x C-(C)(H)3: One primary carbon atom at the end of the octane chain (carbon 8).
- 1 x C-(C)2(H)3: One primary carbon atom at the beginning of the octane chain (carbon 1).
- 1 x C-(C)3(H): One tertiary carbon atom at the branch point (carbon 4 of the octane chain).

A gauche correction is applied due to the steric hindrance between the alkyl groups.

The estimated thermodynamic properties at 298.15 K (25 °C) and 1 atm are summarized in the table below.

Thermodynamic Property	Symbol	Estimated Value	Units
Standard Enthalpy of Formation (gas)	$\Delta H_f^\circ$	-285.5	kJ/mol
Standard Molar Entropy (gas)	$S^\circ$	495.8	J/(mol·K)
Molar Heat Capacity at Constant Pressure (gas)	$C_p$	235.4	J/(mol·K)

Note: These values are estimations derived from the Benson group additivity method and may have an inherent error of 2-3 kcal/mol for enthalpy of formation.[\[1\]](#)[\[2\]](#)

## Experimental Protocols for Thermodynamic Property Determination

While the data for **4-isopropyloctane** is estimated, the following are detailed experimental protocols for the direct measurement of thermodynamic properties of liquid alkanes.

## 2.1. Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a liquid hydrocarbon is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

- Sample Preparation: A precisely weighed sample of **4-isopropyloctane** (typically 0.7-1.5 grams) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is attached to the electrodes, with the wire in contact with the sample.
- Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure that the water produced during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30-40 atm.
- Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.
- Temperature Equilibration and Ignition: The water in the calorimeter is stirred to achieve a stable initial temperature. The sample is then ignited by passing an electric current through the ignition wire.
- Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire.
- Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, from the balanced chemical equation for the combustion of **4-isopropyloctane** and the known standard enthalpies of formation of CO<sub>2</sub> and H<sub>2</sub>O.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## 2.2. Determination of Standard Entropy via Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature, from which the standard entropy can be calculated.

Methodology:

- Sample Preparation and Calorimeter Loading: A known mass of the sample is sealed in a sample container within the calorimeter. The calorimeter is cooled to a very low temperature, typically near absolute zero.
- Adiabatic Shield Control: The sample is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample at all times. This minimizes heat exchange with the surroundings.
- Heating and Temperature Measurement: A known amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is measured with a high-precision thermometer.
- Heat Capacity Calculation: The heat capacity at a given temperature is calculated from the amount of energy supplied and the corresponding temperature rise. This process is repeated in small temperature increments from near 0 K up to the desired temperature (e.g., 298.15 K).
- Entropy Calculation: The standard molar entropy ( $S^\circ$ ) is calculated by integrating the heat capacity divided by the temperature ( $C_p/T$ ) from 0 K to 298.15 K. If any phase transitions occur within this temperature range, the enthalpy of the transition divided by the transition temperature is also included in the total entropy.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## 2.3. Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

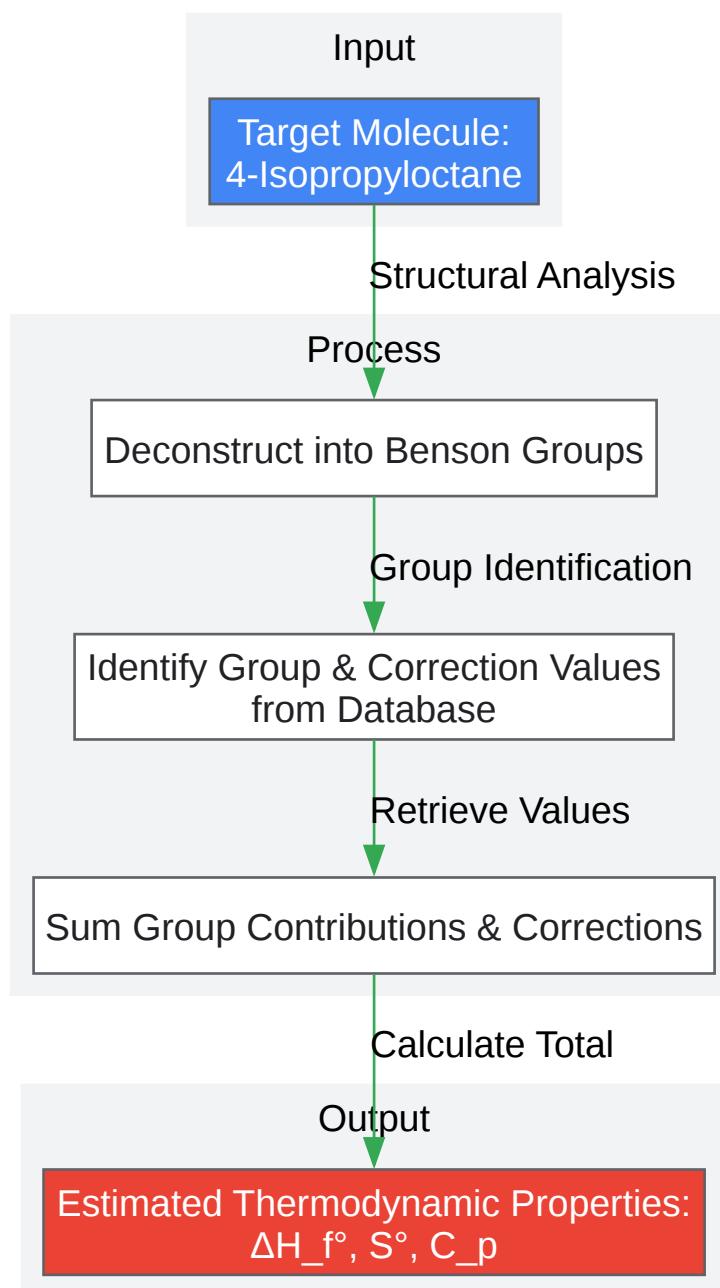
Differential Scanning Calorimetry provides a rapid and accurate method for determining the heat capacity of liquids.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.
- Sample and Reference Pans: A small, accurately weighed sample of **4-isopropyloctane** is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
- Measurement Procedure: The sample and reference pans are placed in the DSC cell. The following three runs are performed under a controlled inert atmosphere (e.g., nitrogen):
  - Baseline Run: Both the sample and reference holders are empty.
  - Standard Run: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan.
  - Sample Run: The sample pan containing **4-isopropyloctane** is run.
- Heating Program: For each run, the DSC cell is subjected to a precise temperature program, which typically includes an initial isothermal period, a constant heating rate (e.g., 10-20 °C/min) over the desired temperature range, and a final isothermal period.
- Data Analysis: The difference in heat flow between the sample and reference pans is measured as a function of temperature. The heat capacity of the sample is calculated by comparing the heat flow curve of the sample with those of the baseline and the sapphire standard.[\[16\]](#)[\[17\]](#)

## Visualization of the Benson Group Additivity Method Workflow

The following diagram illustrates the workflow for estimating the thermodynamic properties of an organic molecule using the Benson group additivity method.



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Workflow for Benson Group Additivity Method

## Conclusion

This technical guide has provided estimated thermodynamic properties for **4-isopropyloctane** based on the robust Benson group additivity method. While direct experimental data is not readily available, the estimation methods and detailed experimental protocols presented here

offer a solid foundation for researchers and professionals in the fields of chemistry and drug development. The provided methodologies for calorimetry are the standard for obtaining high-quality experimental data for similar compounds and can be applied to **4-isopropyloctane** should the need for precise experimental values arise.

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